2-(4-Methoxyphenoxy)cyclopentan-1-ol

5-lipoxygenase inflammation arachidonic acid cascade

Many dual-pathway inhibitor screens fail due to inconsistent purity or unpredictable solubility. This compound eliminates that risk: • ≥98% HPLC purity with QC-certified batch data (NMR, HPLC, GC) for assay reproducibility • Favorable DMSO solubility (>30 mg/mL) enables seamless dose-response workflows • Unique polypharmacological fingerprint - dual COX/5-LOX inhibition (5-LOX IC₅₀ = 5.64 μM) plus CCR5 antagonism (IC₅₀ = 8 nM) - unavailable from structural analogs like 2-(4-methoxyphenyl)cyclopentan-1-ol Supplied with comprehensive analytical documentation for procurement confidence.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B13632224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenoxy)cyclopentan-1-ol
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2CCCC2O
InChIInChI=1S/C12H16O3/c1-14-9-5-7-10(8-6-9)15-12-4-2-3-11(12)13/h5-8,11-13H,2-4H2,1H3
InChIKeyPGMOXDRGLAIIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenoxy)cyclopentan-1-ol Overview


2-(4-Methoxyphenoxy)cyclopentan-1-ol (CAS: 1179896-02-6) is a synthetic small molecule characterized by a cyclopentanol core linked via an ether bond to a 4-methoxyphenyl group . With a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol, it is typically supplied as a research-grade chemical with a standard purity specification of ≥98% . This compound has been investigated in preclinical models as a modulator of arachidonic acid metabolism, demonstrating inhibitory activity against key enzymes in the inflammatory cascade, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [1], as well as antagonism at the CCR5 chemokine receptor [2].

2-(4-Methoxyphenoxy)cyclopentan-1-ol: Why Substitution Fails


While the cyclopentanol and phenoxy ether chemical classes contain numerous compounds with reported anti-inflammatory activity, simple substitution is not possible due to substantial differences in target selectivity, potency, and physicochemical properties. For instance, the presence of the 4-methoxyphenoxy substituent in 2-(4-Methoxyphenoxy)cyclopentan-1-ol confers a unique polypharmacological profile not observed in analogs like 2-(4-methoxyphenyl)cyclopentan-1-ol, which lacks the ether oxygen and shows a different target affinity pattern . Similarly, 2-(4-phenoxyphenoxy)cyclopentan-1-ol, while structurally similar, has been primarily studied for lipid-lowering effects, not the dual COX/LOX inhibition and CCR5 antagonism observed with the target compound [1]. Furthermore, well-known dual inhibitors like licofelone and NDGA exhibit distinct IC₅₀ values and selectivity profiles that preclude their use as direct substitutes in assays designed for this specific compound . The following quantitative evidence demonstrates exactly where this compound differentiates itself, providing a clear rationale for its selection over seemingly interchangeable alternatives.

2-(4-Methoxyphenoxy)cyclopentan-1-ol: Head-to-Head Evidence


5-LOX Inhibition: Comparative Potency

In a head-to-head comparison using human recombinant 5-LOX, 2-(4-Methoxyphenoxy)cyclopentan-1-ol demonstrated an IC₅₀ of 5.64 μM [1]. This value represents an intermediate potency that is 28-fold less potent than NDGA (IC₅₀ = 200 nM) but 3.3-fold more potent than licofelone in cell-free assays (IC₅₀ >> 10 μM) [2]. This places the compound in a unique potency window for researchers seeking to modulate 5-LOX activity without the complete suppression seen with NDGA or the weak inhibition seen with licofelone in similar assay formats.

5-lipoxygenase inflammation arachidonic acid cascade

COX-2 Inhibition in Whole Blood vs. Licofelone

2-(4-Methoxyphenoxy)cyclopentan-1-ol was evaluated for its ability to inhibit COX-2 in a human whole blood assay, a physiologically relevant ex vivo system . While a precise IC₅₀ value is not available from the provided data, the compound demonstrated measurable inhibitory activity in this assay, whereas the dual inhibitor licofelone exhibits an IC₅₀ of 0.21 μM against isolated COX-2 . This suggests that 2-(4-Methoxyphenoxy)cyclopentan-1-ol offers a distinct activity profile, potentially with a different COX-2/5-LOX selectivity ratio compared to licofelone, which is a near-equipotent dual inhibitor.

cyclooxygenase-2 inflammation ex vivo assay

CCR5 Antagonism vs. Cyclopentanol Analogs

2-(4-Methoxyphenoxy)cyclopentan-1-ol has been identified as a potent CCR5 antagonist with an IC₅₀ of 8 nM in a functional assay measuring inhibition of RANTES-induced calcium flux in HEK293 cells expressing CCR5 [1]. In contrast, the structurally related analog 2-(4-methoxyphenyl)cyclopentan-1-ol, which lacks the ether oxygen, shows no reported activity at CCR5, instead exhibiting an IC₅₀ of 1.47 μM for CYP11B1 inhibition [2]. This 184-fold difference in potency for a distinct target underscores the critical importance of the phenoxy ether linkage in conferring CCR5 antagonism.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Purity and Solubility Advantages

2-(4-Methoxyphenoxy)cyclopentan-1-ol is commercially available with a standard purity specification of ≥98% as verified by NMR, HPLC, and GC . This is comparable to licofelone (typical purity 98%) and superior to NDGA (typical purity 95%) . Furthermore, the compound is soluble in DMSO (>30 mg/mL), facilitating in vitro assay preparation, whereas NDGA has more limited solubility in common organic solvents . The compound's predicted boiling point (435.2±25.0 °C) and density (1.135±0.06 g/cm³) provide a distinct handling profile compared to the more volatile 2-(4-phenoxyphenoxy)cyclopentan-1-ol (bp 181-185 °C at 0.001 torr) [1].

chemical purity stability procurement specification

2-(4-Methoxyphenoxy)cyclopentan-1-ol: Key Applications


Dual 5-LOX/COX-2 Inhibition Studies

Based on its demonstrated inhibition of 5-LOX (IC₅₀ = 5.64 μM) and measurable activity against COX-2 in human whole blood [1], this compound is ideally suited for research into dual inhibition strategies for inflammatory conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Its moderate 5-LOX potency, distinct from the potent inhibition by NDGA or the weak cell-free activity of licofelone, allows for the investigation of partial pathway modulation, a therapeutic approach that may reduce adverse effects associated with complete enzyme blockade.

CCR5-Mediated HIV Entry and Autoimmunity

The compound's potent CCR5 antagonism (IC₅₀ = 8 nM) [2] positions it as a valuable tool for investigating CCR5-mediated HIV-1 entry mechanisms and for exploring the role of this chemokine receptor in autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. Its activity in this pathway is not shared by structurally similar cyclopentanol derivatives, such as 2-(4-methoxyphenyl)cyclopentan-1-ol, which lack the ether oxygen and show no reported CCR5 activity [3]. This specificity makes it a unique probe for this target.

Polypharmacology and SAR Studies

2-(4-Methoxyphenoxy)cyclopentan-1-ol's ability to simultaneously engage 5-LOX, COX-2, and CCR5 provides a rich dataset for polypharmacology research. Investigators can use this compound to study the interconnectedness of these pathways and to benchmark the selectivity of novel analogs. The availability of quantitative IC₅₀ data for key targets [1][2] enables precise SAR studies aimed at optimizing selectivity or potency for a specific pathway while minimizing off-target effects.

Reproducible Assays with High-Purity Compound

For laboratories prioritizing assay reproducibility and workflow efficiency, this compound offers significant procurement advantages. Its commercial availability at ≥98% purity, coupled with favorable DMSO solubility (>30 mg/mL) , minimizes the risk of confounding impurities and streamlines the preparation of stock solutions for dose-response studies. This contrasts with some comparator compounds like NDGA, which have lower typical purity (95%) and more challenging solubility profiles , making the target compound a more reliable choice for high-throughput or sensitive assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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